Morpholino(4-dimethylaminophenyl)acetonitrile is a significant compound in the field of chemical research, primarily recognized for its stability and versatility. This compound is utilized in various applications, including drug synthesis, organic catalysis, and molecular recognition studies. Its structure allows it to interact effectively with biological systems, making it a valuable tool in genetic research and therapeutic development. The compound is cataloged under the Chemical Abstracts Service registry number 17766-45-9.
Morpholino(4-dimethylaminophenyl)acetonitrile belongs to a class of compounds known as morpholines, which are cyclic ethers containing a morpholine ring. It is classified as an organic compound due to its carbon-based structure and is often used in synthetic organic chemistry and biochemistry.
The synthesis of Morpholino(4-dimethylaminophenyl)acetonitrile typically involves the reaction of 4-dimethylaminobenzonitrile with morpholine. This reaction is generally conducted under controlled conditions, often requiring specific catalysts and temperature settings to optimize yield and purity.
This synthetic pathway allows for high yields of Morpholino(4-dimethylaminophenyl)acetonitrile, which can then be purified through standard methods such as crystallization or chromatography.
Morpholino(4-dimethylaminophenyl)acetonitrile has a complex molecular structure characterized by the presence of a morpholine ring attached to a 4-dimethylaminophenyl group and an acetonitrile functional group.
The three-dimensional arrangement of atoms in Morpholino(4-dimethylaminophenyl)acetonitrile plays a crucial role in its function as it determines how the molecule interacts with other biological molecules.
Morpholino(4-dimethylaminophenyl)acetonitrile can participate in several types of chemical reactions:
These reactions are typically conducted under controlled conditions to ensure high selectivity and yield.
Morpholino(4-dimethylaminophenyl)acetonitrile functions primarily as an antisense agent in genetic research. Its mechanism involves:
The result of this action is often a knockdown effect on target gene expression, making it useful in various experimental settings.
Morpholino(4-dimethylaminophenyl)acetonitrile exhibits several notable physical and chemical properties:
These properties make Morpholino(4-dimethylaminophenyl)acetonitrile suitable for various laboratory applications.
Morpholino(4-dimethylaminophenyl)acetonitrile has diverse applications across several scientific disciplines:
The versatility of Morpholino(4-dimethylaminophenyl)acetonitrile underscores its importance in advancing scientific research and potential therapeutic applications.
The medicinal chemistry landscape has been profoundly shaped by morpholine (tetrahydro-1,4-oxazine), a six-membered heterocycle incorporating nitrogen and oxygen atoms. First commercialized in the United States in 1935 as 1-oxa-4-azacyclohexane, morpholine gained prominence due to its versatile physicochemical properties and broad bioactivity spectrum [1]. By 2003, the World Drug Index documented over 100 approved pharmaceuticals containing the morpholine ring, reflecting its strategic importance in drug design [1]. Early applications focused on fungicides (e.g., fenpropimorph in cereals) and analgesics (e.g., morazone developed by Ravensberg in 1950), establishing the scaffold’s pharmacological relevance [1].
The 1980s marked a transformative period with the development of phosphorodiamidate morpholino oligonucleotides (PMOs) as gene expression modulators. Pioneered by Summerton and commercialized through Gene Tools, PMOs represented a radical departure from natural oligonucleotides by replacing ribose with morpholine rings and phosphates with phosphorodiamidate linkages. This innovation yielded nuclease resistance, sequence-specific RNA binding, and minimal off-target effects [8]. By 2021, four PMO-based drugs (Eteplirsen, Golodirsen, Viltolarsen, Casimersen) received FDA approval for Duchenne muscular dystrophy, validating morpholino derivatives as therapeutic platforms [6].
Table 1: Historical Milestones in Morpholino Derivative Development
Time Period | Key Developments | Representative Agents |
---|---|---|
1935 | Commercial availability of morpholine | Industrial catalysts/corrosion inhibitors [1] |
1950–1980 | First therapeutic applications | Morazone (analgesic), Tridemorph (fungicide) [1] |
1985 | Conceptualization of carbamate-morpholino antisense oligos | Early gene-targeting prototypes [8] |
2003 | >100 morpholine-containing drugs documented | Timolol, Levofloxacin, Aprepitant [1] |
2016–2021 | FDA approval of PMO-based therapeutics | Eteplirsen, Golodirsen, Casimersen [6] |
Morpholine’s saturated heterocyclic architecture confers distinct advantages in drug design. The chair conformation places oxygen and nitrogen atoms at equatorial positions, enabling directional hydrogen bonding with biological targets. The nitrogen’s basicity (pKa ~8.5) facilitates protonation under physiological conditions, enhancing water solubility of lipophilic scaffolds—a property exploited in kinase inhibitors like Gefitinib derivatives [1]. Crucially, morpholine’s polarity does not increase metabolic lability, as its ring resists oxidative degradation better than piperazine analogues [1].
Functionally, morpholine serves as:
Table 2: Therapeutic Applications of Representative Morpholino-Containing Drugs
Therapeutic Area | Drug Name | Biological Target | Role of Morpholine |
---|---|---|---|
Oncology | Neratinib | HER2/EGFR kinases | Hydrogen bonding with kinase domain [3] |
Infectious Diseases | Levofloxacin | DNA gyrase | Solubility enhancement and tissue penetration [1] |
Neurology | Reboxetine | Norepinephrine transporter | Conformational optimization for receptor fit [1] |
Antisense Therapy | Eteplirsen | Dystrophin pre-mRNA | Backbone component for nuclease resistance [6] |
Hepatology (Research) | Compound 3e | HepG2 proliferation pathways | Potency modulator (IC50 12.76 μM) [3] |
Recent innovations include 2-morpholino-4-anilinoquinoline hybrids demonstrating potent activity against hepatocellular carcinoma (HepG2). Compound 3e (bearing a 4-dimethylaminophenyl-morpholinoquinoline structure) achieved IC50 values of 12.76 μM by disrupting cell adhesion and migration—key processes in metastasis [3]. The morpholine moiety in these derivatives likely stabilizes intramolecular interactions with target kinases, though exact structural biology requires further elucidation.
Acetonitrile (cyanomethyl) derivatives serve as versatile precursors in medicinal chemistry due to their dual reactivity: the nitrile group undergoes hydrolysis (to carboxylic acids), reduction (to amines), or cycloadditions, while the methylene bridge facilitates electrophilic substitutions. Morpholinoacetonitrile exemplifies this utility, with PubChem CID 22055 documenting its role as a building block for antitumor agents and antimicrobials [7]. The compound’s structure combines morpholine’s solubility-enhancing properties with the nitrile’s metabolic stability and hydrogen-bonding capability.
In cancer drug design, acetonitrile derivatives enable:
Synthetic methodologies have evolved toward sustainability. A 2024 protocol demonstrated aqueous-phase synthesis of quaternary ammonium betaines under blue LED irradiation, using N-methyl morpholine and aryl diazo esters. This approach avoids volatile organic solvents and high temperatures while achieving >90% yields—a model applicable to morpholinoacetonitrile functionalization [4]. Similarly, phosphoramidite chemistry enables solid-phase assembly of morpholino-acetonitrile conjugates, leveraging bis(tert-butyl)isobutylsilyl (BIBS)-protected nucleosides to prevent side reactions during boronation [6]. These advances underscore acetonitrile derivatives’ role as linchpins in green synthetic routes to complex morpholino hybrids.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0